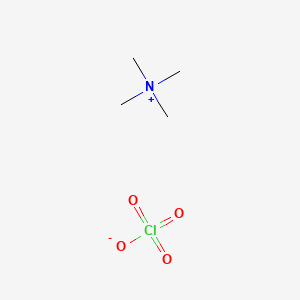

Tetramethylammonium perchlorate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 245090. The United Nations designated GHS hazard class pictogram is Oxidizer;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetramethylazanium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N.ClHO4/c1-5(2,3)4;2-1(3,4)5/h1-4H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCWKIFAQRXNZCH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

[N(CH3)4]ClO4, C4H12ClNO4 | |

| Record name | Tetramethylammonium perchlorate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tetramethylammonium_perchlorate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51-92-3 (Parent) | |

| Record name | Tetramethylammonium perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002537362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5062502 | |

| Record name | Tetramethylammonium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [MSDSonline] | |

| Record name | Tetramethylammonium perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9276 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2537-36-2 | |

| Record name | Tetramethylammonium perchlorate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2537-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethylammonium perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002537362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylammonium perchlorate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanaminium, N,N,N-trimethyl-, perchlorate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetramethylammonium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylammonium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetramethylammonium perchlorate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K76T85VMQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of High-Purity Tetramethylammonium Perchlorate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of high-purity tetramethylammonium (B1211777) perchlorate (B79767), a quaternary ammonium (B1175870) salt with applications in organic synthesis and electrochemistry. This document details the primary synthesis route via the neutralization of tetramethylammonium hydroxide (B78521) with perchloric acid, as well as an alternative metathesis pathway. Included are detailed experimental protocols, purification techniques, and methods for physicochemical characterization and purity analysis. All quantitative data is summarized for comparative analysis, and key processes are illustrated with diagrams to ensure clarity and reproducibility for researchers in relevant scientific fields.

Introduction

Tetramethylammonium perchlorate, with the chemical formula [(CH₃)₄N]ClO₄, is a white, crystalline solid. It serves as a valuable reagent and supporting electrolyte in various chemical applications due to its thermal stability and electrochemical properties. The synthesis of high-purity this compound is crucial for ensuring the reliability and reproducibility of experimental results in research and development.

This guide outlines two primary methods for the synthesis of this compound: a direct neutralization reaction and a metathesis reaction. Emphasis is placed on protocols that yield a product of high purity, suitable for demanding applications.

Synthesis Methodologies

Two principal synthetic routes for the preparation of this compound are presented below.

Neutralization of Tetramethylammonium Hydroxide with Perchloric Acid

This is the most common and direct method for synthesizing this compound.[1] The reaction involves the acid-base neutralization of tetramethylammonium hydroxide with perchloric acid, resulting in the formation of the desired salt and water.

Reaction: (CH₃)₄NOH + HClO₄ → (CH₃)₄NClO₄ + H₂O

A general workflow for this synthesis and purification is illustrated below.

Caption: General workflow for the synthesis and purification of this compound.

Metathesis Reaction

An alternative approach involves a metathesis (double displacement) reaction between a tetramethylammonium salt (e.g., tetramethylammonium chloride or bromide) and a perchlorate salt (e.g., sodium perchlorate or silver perchlorate). The selection of reactants is guided by the solubility of the resulting salts to facilitate the isolation of the desired product. For instance, the reaction of tetramethylammonium chloride with silver perchlorate in an appropriate solvent would yield this compound and a precipitate of silver chloride.

Reaction: (CH₃)₄NCl + AgClO₄ → (CH₃)₄NClO₄ + AgCl(s)

The logical relationship for this metathesis reaction is depicted below.

Caption: Logical pathway for the metathesis synthesis of this compound.

Experimental Protocols

Safety Precaution: Perchloric acid and perchlorate salts are strong oxidizing agents and can be explosive, especially in the presence of organic materials. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All procedures should be conducted in a well-ventilated fume hood.

Protocol for Neutralization Synthesis

Materials:

-

Tetramethylammonium hydroxide (25% aqueous solution)

-

Perchloric acid (70% aqueous solution)

-

Ethanol (absolute)

-

Deionized water

Equipment:

-

Glass beaker

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and vacuum flask

-

Vacuum oven

Procedure:

-

In a glass beaker equipped with a magnetic stir bar, place a calculated amount of tetramethylammonium hydroxide solution.

-

Cool the beaker in an ice bath to maintain a low temperature during the reaction.

-

Slowly add a stoichiometric amount of perchloric acid dropwise to the stirred tetramethylammonium hydroxide solution. Monitor the pH to ensure complete neutralization (pH ~7).

-

A white precipitate of this compound will form.[1]

-

Continue stirring the mixture in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the collected crystals with a small amount of cold ethanol to remove soluble impurities.

-

For further purification, recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Dry the final product in a vacuum oven at 50-60°C to a constant weight.

General Protocol for Metathesis Synthesis

Materials:

-

Tetramethylammonium chloride

-

Silver perchlorate

-

Suitable solvent (e.g., ethanol, acetonitrile)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus

Procedure:

-

Dissolve tetramethylammonium chloride in the chosen solvent in a round-bottom flask.

-

In a separate container, dissolve an equimolar amount of silver perchlorate in the same solvent.

-

Slowly add the silver perchlorate solution to the stirred tetramethylammonium chloride solution.

-

A precipitate of silver chloride will form immediately.

-

Stir the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.

-

Remove the silver chloride precipitate by filtration.

-

The filtrate contains the desired this compound. The solvent can be removed under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization as described in the neutralization protocol.

Data Presentation

The following table summarizes typical quantitative data associated with the synthesis of high-purity this compound via the neutralization route.

| Parameter | Value | Reference/Notes |

| Reactants | ||

| Tetramethylammonium Hydroxide | 25% aqueous solution | Commercially available |

| Perchloric Acid | 70% aqueous solution | Commercially available |

| Reaction Conditions | ||

| Temperature | 0-5 °C | Maintained with an ice bath |

| Reaction Time | 1-2 hours | Includes addition and stirring |

| Purification | ||

| Recrystallization Solvent | Ethanol | |

| Product Characteristics | ||

| Appearance | White crystalline powder | |

| Melting Point | >300 °C | |

| Purity (Typical) | >98% | Assay after drying |

| Halogens (as Cl) | ≤0.01% | Impurity limit |

| Water Content | <1% | After drying |

Characterization and Purity Analysis

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Workflow for Product Characterization:

Caption: Workflow for the characterization and purity analysis of synthesized this compound.

-

Infrared (IR) Spectroscopy: To confirm the presence of the tetramethylammonium cation and the perchlorate anion. Expected characteristic peaks for the perchlorate ion (ClO₄⁻) will be observed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show a singlet corresponding to the twelve equivalent protons of the four methyl groups. ¹³C NMR will show a single resonance for the four equivalent methyl carbons.

-

Melting Point: The melting point should be sharp and consistent with the literature value for a pure sample.

-

Ion Chromatography (IC): This is a powerful technique for quantifying the perchlorate anion and the tetramethylammonium cation. It can also be used to detect and quantify anionic impurities such as chloride. The use of a conductivity detector after a suppressor is a common method for perchlorate analysis.[2][3][4][5]

Conclusion

The synthesis of high-purity this compound can be reliably achieved through the neutralization of tetramethylammonium hydroxide with perchloric acid, followed by purification via recrystallization. The metathesis route offers a viable alternative. Careful control of reaction conditions and rigorous purification are essential for obtaining a product suitable for sensitive applications. The analytical techniques outlined in this guide provide a robust framework for the characterization and purity verification of the final product.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Tetramethylammonium Perchlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of tetramethylammonium (B1211777) perchlorate (B79767) ([N(CH₃)₄]⁺[ClO₄]⁻). The document details the synthesis, crystallographic analysis, and thermal properties of this compound, presenting quantitative data in structured tables and outlining experimental protocols. Visual diagrams generated using Graphviz are included to illustrate key workflows and structural relationships.

Introduction

Tetramethylammonium perchlorate is an ionic compound consisting of a tetramethylammonium cation and a perchlorate anion. It serves as a valuable compound in various chemical applications, including as a supporting electrolyte in electrochemistry and as an intermediate in organic synthesis.[1] A thorough understanding of its crystal structure is paramount for comprehending its physicochemical properties and for its application in materials science and drug development. This guide summarizes the critical aspects of its solid-state structure.

Synthesis and Crystallization

High-quality single crystals of this compound are essential for accurate crystal structure determination. The primary method for its synthesis involves the neutralization reaction between tetramethylammonium hydroxide (B78521) and perchloric acid.

Experimental Protocol: Synthesis

A detailed protocol for the synthesis of this compound is outlined below. Safety Precaution: Perchloric acid and its salts are strong oxidizers and can be explosive when mixed with organic compounds. All procedures should be conducted in a certified fume hood with appropriate personal protective equipment.

-

Preparation of Reactants:

-

Prepare a dilute aqueous solution of tetramethylammonium hydroxide (e.g., 25% w/w).

-

Prepare a dilute aqueous solution of perchloric acid (e.g., 20% w/w).

-

Cool both solutions in an ice bath to approximately 0-5 °C.

-

-

Neutralization Reaction:

-

Slowly add the cold perchloric acid solution to the cold, stirring tetramethylammonium hydroxide solution.

-

Monitor the pH of the reaction mixture. The addition is complete when the solution reaches neutrality (pH ~7).

-

A white precipitate of this compound will form during the addition.[1]

-

-

Isolation and Purification:

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected crystals with a small amount of cold deionized water to remove any unreacted starting materials.

-

Further purification can be achieved by recrystallization from hot water or ethanol.

-

-

Drying:

-

Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.

-

Experimental Protocol: Single Crystal Growth

The growth of diffraction-quality single crystals is a critical step. The slow evaporation method is commonly employed.

-

Solution Preparation: Prepare a saturated solution of purified this compound in a suitable solvent (e.g., deionized water or ethanol) at a slightly elevated temperature.

-

Evaporation: Loosely cover the container with the solution to allow for slow evaporation of the solvent at a constant, controlled temperature. A vibration-free environment is crucial.

-

Crystal Harvesting: Once single crystals of sufficient size (typically > 0.1 mm in each dimension) have formed, they can be carefully harvested from the solution.

Synthesis and Crystallization Workflow

Crystal Structure Analysis

The determination of the three-dimensional arrangement of atoms in the crystal lattice is achieved through single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K or 210 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods and refined using full-matrix least-squares on F².

General X-ray Crystallography Workflow

References

An In-depth Technical Guide to the Solubility of Tetramethylammonium Perchlorate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tetramethylammonium (B1211777) perchlorate (B79767) (TMAP), a quaternary ammonium (B1175870) salt with significant applications in electrochemistry, organic synthesis, and as a supporting electrolyte. This document compiles available quantitative solubility data, details common experimental methodologies for its determination, and presents a logical framework for understanding the factors influencing its solubility in various organic media.

Introduction

Tetramethylammonium perchlorate, with the chemical formula (CH₃)₄NClO₄, is a white crystalline solid. Its ionic nature, consisting of the bulky tetramethylammonium cation ((CH₃)₄N⁺) and the perchlorate anion (ClO₄⁻), dictates its solubility characteristics. Generally, TMAP exhibits high solubility in polar solvents and moderate to low solubility in less polar organic solvents.[1] Understanding its solubility profile is crucial for its effective use in diverse applications, from ensuring complete dissolution in reaction media to controlling its concentration in electrochemical cells.

Quantitative Solubility Data

Precise quantitative data on the solubility of this compound in a wide range of organic solvents remains a notable gap in readily available chemical literature. While qualitative descriptions are common, specific numerical values are sparse. This guide presents the available data and highlights the need for further experimental determination to build a more comprehensive solubility profile.

Table 1: Solubility of this compound in Selected Organic Solvents

| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100g of solvent) | Reference |

| Methanol | CH₃OH | 25 | Moderately Soluble | [1] |

| Acetonitrile (B52724) | CH₃CN | 25 | Moderately Soluble | [1] |

| Acetone | (CH₃)₂CO | 25 | Data Not Available | |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 25 | Data Not Available | |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 25 | Data Not Available |

Note: The term "Moderately Soluble" indicates that while the compound dissolves, specific quantitative values (e.g., g/100g of solvent) were not explicitly stated in the cited sources. This represents a significant area for future research to provide the precise data required for many applications. For comparative purposes, the solubility of the related compound, tetraethylammonium (B1195904) perchlorate, is 33.3 g/100 g in acetonitrile and 24.4 g/100 g in dimethylformamide at 25°C.[2]

Factors Influencing Solubility

The dissolution of this compound in organic solvents is governed by the interplay of several physicochemical factors. A fundamental understanding of these principles allows for the prediction of solubility trends and the selection of appropriate solvent systems.

Caption: Factors influencing the solubility of this compound.

Experimental Protocols for Solubility Determination

The determination of the solubility of ionic salts like this compound in organic solvents requires precise and reproducible experimental methods. The following protocols are commonly employed for generating reliable solubility data.

Isothermal Shake-Flask Method

This gravimetric method is a widely accepted standard for determining the equilibrium solubility of a solid in a liquid.

Caption: Workflow for the Isothermal Shake-Flask Method.

Detailed Steps:

-

Preparation: An excess amount of finely powdered this compound is added to a known mass or volume of the organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker) at a constant temperature for a sufficient period to reach equilibrium. This duration is critical and should be determined experimentally by analyzing samples at different time points until the concentration of the dissolved salt remains constant.

-

Phase Separation: After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle.

-

Sampling: A known aliquot of the clear, saturated supernatant is carefully withdrawn. To prevent precipitation due to temperature changes during sampling, the sampling apparatus (e.g., syringe) should be maintained at the equilibrium temperature. A filter is often used to ensure no solid particles are transferred.

-

Analysis: The amount of this compound in the withdrawn sample is determined. A common method is to evaporate the solvent from the aliquot and weigh the remaining solid residue.

-

Calculation: The solubility is then calculated as the mass of the dissolved salt per unit mass or volume of the solvent.

Analytical Methods for Concentration Determination

Instead of relying solely on gravimetric analysis after solvent evaporation, the concentration of the saturated solution can be determined using various analytical techniques for higher accuracy and precision.

-

Conductivity Measurement: For ionic compounds like TMAP, a calibration curve of conductivity versus concentration can be prepared. The conductivity of the saturated solution can then be measured to determine its concentration.

-

Spectroscopic Methods: If TMAP exhibits a suitable chromophore, UV-Vis spectroscopy can be used. Alternatively, techniques like Atomic Absorption (AA) or Inductively Coupled Plasma (ICP) spectroscopy can be used to determine the concentration of the cation.

-

Chromatographic Methods: Techniques such as Ion Chromatography (IC) can be employed to separate and quantify the perchlorate anion, thereby determining the concentration of the dissolved salt.

Conclusion

While this compound is a well-established compound in various scientific fields, this guide highlights a critical need for more extensive and precise quantitative solubility data in a broader range of organic solvents. The provided experimental protocols offer a robust framework for researchers to generate this much-needed data. A comprehensive understanding of TMAP's solubility, guided by the principles outlined herein, is essential for optimizing its use in existing applications and for the development of new technologies.

References

Thermal Decomposition Profile of Tetramethylammonium Perchlorate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition profile of tetramethylammonium (B1211777) perchlorate (B79767) (TMAP). Due to the limited availability of detailed public data on the thermal analysis of pure TMAP, this document synthesizes the existing information and draws comparisons with analogous compounds, such as tetraethylammonium (B1195904) perchlorate and the extensively studied ammonium (B1175870) perchlorate (AP). This guide covers the known thermal behavior of TMAP, including its phase transition and decomposition temperature, and its notable influence on the decomposition of other energetic materials. Standard experimental protocols for thermal analysis are detailed, providing a framework for further investigation. The potential decomposition pathways are discussed based on the general chemistry of quaternary ammonium perchlorates.

Introduction

Tetramethylammonium perchlorate, [N(CH₃)₄]⁺ClO₄⁻, is a quaternary ammonium salt that finds application as a supporting electrolyte in electrochemistry and as an intermediate in organic synthesis. Its thermal stability and decomposition characteristics are of critical interest for safety, handling, and its potential application in energetic formulations. Understanding the thermal decomposition profile, including onset temperatures, decomposition products, and kinetic parameters, is essential for predicting its behavior under various conditions. This guide aims to consolidate the available data and provide a foundational understanding of the thermal decomposition of TMAP.

Thermal Decomposition Profile of this compound

Direct and detailed quantitative data on the thermal decomposition of pure this compound is sparse in publicly accessible literature. However, key data points have been identified.

Quantitative Data

The available quantitative data for the thermal decomposition of this compound and a related compound, tetraethylammonium perchlorate, are summarized in the table below for comparison.

| Compound | Analysis Type | Event | Temperature (°C) | Enthalpy/Notes |

| This compound | DTA / XRD | Phase Transition & Decomposition | 340 | Enantiomorphic phase transition followed by decomposition. |

| Tetraethylammonium Perchlorate | DTA/TGA/MS | Crystallographic Transformation | 98 | Heat of transformation: 2.5 kcal/mol. |

| Explosion | 298 | Suggests decomposition into neutral particles which are then vaporized and ionized.[1] |

Note: The data for this compound is from a study on methyl-substituted ammonium perchlorates. The study on tetraethylammonium perchlorate provides a comparative reference for the thermal behavior of similar tetraalkylammonium perchlorates.

Influence on Ammonium Perchlorate (AP) Decomposition

This compound has a significant impact on the thermal decomposition of ammonium perchlorate. When mixed with AP, even in small quantities (e.g., 5%), it alters the decomposition mechanism. Instead of the typical two-stage decomposition of pure AP, the mixture undergoes a single-stage decomposition at a lower temperature of approximately 290°C. This suggests a sensitizing or catalytic effect of TMAP on the decomposition of AP.

Experimental Protocols for Thermal Analysis

To fully characterize the thermal decomposition profile of this compound, a suite of thermoanalytical techniques should be employed. The following protocols are based on standard methodologies used for energetic materials.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the mass loss of TMAP as a function of temperature, identifying the onset of decomposition and the extent of mass loss in each stage.

-

Apparatus: A thermogravimetric analyzer (e.g., Perkin-Elmer TGA Q500 V20.13).

-

Methodology:

-

A small sample of TMAP (typically 1-5 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

The sample is heated from ambient temperature to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 5, 10, 15, or 20 K/min).

-

The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a specified flow rate (e.g., 50 mL/min).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying endothermic and exothermic events such as phase transitions and decomposition.

-

Apparatus: A differential scanning calorimeter (e.g., Perkin-Elmer DSC8000).

-

Methodology:

-

A small, precisely weighed sample of TMAP (typically 1-5 mg) is hermetically sealed in an aluminum or copper pan.

-

An empty, sealed pan is used as a reference.

-

The sample and reference are heated from a sub-ambient temperature to a final temperature (e.g., 400°C) at a constant heating rate (e.g., 10 K/min).

-

The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.

-

Evolved Gas Analysis (EGA)

-

Objective: To identify the gaseous products evolved during the thermal decomposition of TMAP.

-

Apparatus: A TGA or DSC instrument coupled to a mass spectrometer (MS) and/or a Fourier-transform infrared spectrometer (FTIR).

-

Methodology:

-

The TGA or DSC experiment is performed as described above.

-

The evolved gases from the furnace are transferred to the MS and/or FTIR analyzer via a heated transfer line.

-

Mass spectra and/or infrared spectra of the evolved gases are continuously recorded as a function of temperature.

-

Postulated Decomposition Pathway and Mechanism

The thermal decomposition is likely initiated by the transfer of an electron from the perchlorate anion to the cation, or by the dissociation of the perchlorate ion. The subsequent steps would involve the breakdown of the tetramethylammonium cation and the perchlorate anion into smaller, volatile molecules.

A more detailed experimental workflow for the comprehensive analysis of TMAP's thermal decomposition is outlined below.

Conclusion and Future Work

The thermal decomposition profile of this compound is an area that warrants further detailed investigation. The available data indicates a decomposition temperature of around 340°C, preceded by a phase transition. Its notable effect on the decomposition of ammonium perchlorate highlights its potential as an energetic material additive.

Future research should focus on obtaining comprehensive TGA and DSC data for pure TMAP to quantify mass loss and thermal events accurately. Evolved gas analysis using TGA-MS and TGA-FTIR is crucial to identify the decomposition products and elucidate the reaction mechanism. Furthermore, kinetic studies employing various isoconversional methods would provide essential parameters such as activation energy and the pre-exponential factor, which are vital for safety assessments and performance modeling. A complete and detailed understanding of the thermal decomposition of TMAP will enable its safer handling and more effective utilization in various scientific and industrial applications.

References

An In-depth Technical Guide to the Safe Handling of Tetramethylammonium Perchlorate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for tetramethylammonium (B1211777) perchlorate (B79767) (TMAP), a compound utilized in organic synthesis and electrochemistry. Due to its oxidizing and potentially explosive nature, strict adherence to safety protocols is imperative to mitigate risks in the laboratory setting.

Hazard Identification and Classification

Tetramethylammonium perchlorate is a strong oxidizer that can cause fire or explosion upon contact with combustible materials or when subjected to heat, shock, or friction.[1][2] It is classified as a hazardous substance and requires careful handling to prevent adverse health effects.

GHS Hazard Statements:

-

H370: Causes damage to organs.[4]

-

H373: May cause damage to organs through prolonged or repeated exposure.[4]

-

H411: Toxic to aquatic life with long-lasting effects.[4]

Ingestion can lead to severe gastrointestinal irritation and potential burns.[2][7] Inhalation may cause respiratory tract irritation and could lead to delayed pulmonary edema.[2][7] Direct contact with eyes can cause severe irritation and possible permanent corneal damage.[2][7] Skin contact may result in severe irritation and burns.[2][7]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

| Property | Value | Source |

| Chemical Formula | (CH₃)₄NClO₄ | [4] |

| Molecular Weight | 173.59 g/mol | [3] |

| Appearance | White crystalline powder/solid | [3] |

| Melting Point | 300 °C | [4] |

| Decomposition Temperature | Not explicitly stated for TMAP, but related compounds like tetraethylammonium (B1195904) perchlorate explode at 298°C and tetrabutylammonium (B224687) salts decompose above 300°C. | [8][9] |

| Solubility | Soluble in water. | [10][11] |

| Density | 1.3739 g/cm³ (estimate) | [10] |

| NFPA 704 Rating | Health: 2, Flammability: 1, Instability: 3, Special: OX | [4] |

Safe Handling and Storage Protocols

Adherence to the following protocols is mandatory to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

-

Eye Protection: Chemical safety goggles or a full-face shield are required.[5]

-

Skin Protection: A chemical-resistant apron and appropriate protective clothing should be worn to prevent skin exposure.[5]

-

Hand Protection: Wear suitable chemical-resistant gloves.[5]

-

Respiratory Protection: If there is a risk of dust formation or if working in a poorly ventilated area, a NIOSH/MSHA-approved respirator should be used.[5]

Handling Procedures

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid the formation of dust.[5]

-

Keep away from heat, sparks, open flames, and other ignition sources.[7]

-

Do not allow contact with combustible materials such as wood, paper, or oil.[5]

-

Ground and bond containers and receiving equipment to prevent static discharge.

-

Avoid mechanical shock and friction.[7]

-

Wash hands thoroughly after handling.[7]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

-

Store away from combustible materials and incompatible substances such as reducing agents, acids, and finely powdered metals.[5]

-

The storage area should be equipped with an eyewash station and a safety shower.[7]

Experimental Protocols

The following section details a general protocol for the preparation of a solution of this compound. This protocol should be adapted based on the specific requirements of the experiment and a thorough risk assessment.

Objective: To safely prepare a solution of this compound.

Materials:

-

This compound

-

Appropriate solvent (e.g., deionized water)

-

Glassware (beaker, graduated cylinder)

-

Magnetic stirrer and stir bar

-

Spatula

-

Analytical balance

Methodology:

-

Preparation: Don all required personal protective equipment (chemical safety goggles, lab coat, and chemical-resistant gloves). Ensure the chemical fume hood is operational.

-

Weighing: Carefully weigh the required amount of this compound on an analytical balance. Avoid creating dust.

-

Dissolution: Place a stir bar in a beaker containing the desired volume of solvent. Place the beaker on a magnetic stirrer.

-

Mixing: Slowly add the weighed this compound to the solvent while stirring. Continue stirring until the solid is completely dissolved.

-

Transfer and Storage: Transfer the solution to a clearly labeled container. If not for immediate use, store the solution in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Decontamination: Clean all glassware and equipment thoroughly after use. Dispose of any waste according to institutional and local regulations.

Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7]

-

Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[7]

-

Inhalation: Remove the person from exposure and move to fresh air immediately. If breathing is difficult, give oxygen.[7]

Fire Fighting Measures

-

Extinguishing Media: Use flooding quantities of water. Do NOT use dry chemical, CO₂, or foam extinguishers.[2]

-

Hazards: This substance is a strong oxidizer and may intensify any fire. Containers may explode when heated.[5][7]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures

-

Spill Cleanup: For small spills, carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container. Avoid generating dust.[7] Do not use combustible materials like paper towels to clean up the spill.[7]

-

Containment: Prevent the spilled material from entering drains or waterways.

-

Ventilation: Ensure adequate ventilation in the area of the spill.

-

Ignition Sources: Remove all sources of ignition from the area.[7]

Logical Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.

Caption: Logical workflow for the safe handling of this compound.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. This compound | C4H12ClNO4 | CID 17337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. fishersci.com [fishersci.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Tetraethylammonium perchlorate this compound | C12H32Cl2N2O8 | CID 129735416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Thermal Decomposition of Tetraethylammonium Perchlorate | Semantic Scholar [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. This compound CAS#: 2537-36-2 [chemicalbook.com]

- 11. This compound | 2537-36-2 [chemicalbook.com]

In-Depth Technical Guide: Tetramethylammonium Perchlorate (CAS No. 2537-36-2)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Tetramethylammonium (B1211777) Perchlorate (B79767) (TMAP), CAS number 2537-36-2. It is a quaternary ammonium (B1175870) salt with significant applications in analytical chemistry and electrochemistry, fields integral to pharmaceutical research and development. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and use, and discusses its primary applications and safety considerations. All quantitative data are presented in structured tables for ease of reference, and key experimental workflows are visualized using Graphviz diagrams.

Chemical and Physical Properties

Tetramethylammonium perchlorate is a white, crystalline solid at room temperature.[1][2] It is comprised of a tetramethylammonium cation and a perchlorate anion.[1] The compound is stable under normal conditions but should be handled with care due to its oxidizing properties, characteristic of perchlorate salts.[1][3]

Physical and Chemical Data

| Property | Value | Source |

| CAS Number | 2537-36-2 | [1][4] |

| Molecular Formula | C₄H₁₂ClNO₄ | [1][2] |

| Molecular Weight | 173.59 g/mol | [2] |

| Appearance | White crystalline powder/solid | [2][5] |

| Melting Point | 300 °C | [6][7] |

| Density | 1.384 g/cm³ (calculated) | [4] |

| Solubility | Highly soluble in polar solvents like water; moderately soluble in methanol (B129727) and acetonitrile; low solubility in non-polar solvents.[1] | [1] |

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction.

| Parameter | Value | Source |

| Crystal System | Tetragonal | [4] |

| Space Group | P4/nmm | [4] |

| Lattice Parameters | a = 8.343 Å, c = 5.982 Å | [4] |

| Z (molecules per unit cell) | 2 | [4] |

Analytical Specifications

Based on typical certificates of analysis, the following specifications are common for commercial-grade this compound.

| Parameter | Specification | Source |

| Assay (dry basis) | ≥98.0% | [5][8] |

| Water Content (Karl Fischer) | ≤7.0% | [5][9][10] |

| Halogens (as Cl) | ≤0.01% | [5][9][10] |

Synthesis and Purification

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is the neutralization reaction between tetramethylammonium hydroxide (B78521) and perchloric acid.[1][4][6] This reaction results in the precipitation of the white, crystalline product.

Experimental Protocol: Synthesis

Materials:

-

Tetramethylammonium hydroxide solution (e.g., 25% in water)

-

Perchloric acid (e.g., 70% in water)

-

Deionized water

-

Ethanol (for recrystallization, optional)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beakers and Erlenmeyer flasks

-

pH indicator paper or pH meter

-

Büchner funnel and vacuum flask

-

Vacuum desiccator or oven

Procedure:

-

In a beaker, place a measured amount of tetramethylammonium hydroxide solution.

-

Cool the beaker in an ice bath to maintain a low temperature during the reaction.

-

Slowly add a stoichiometric amount of dilute perchloric acid to the cooled and stirred tetramethylammonium hydroxide solution. Monitor the pH of the solution, aiming for a neutral pH.

-

The reaction will produce a white precipitate of this compound.

-

After the addition is complete, continue stirring the mixture in the ice bath for a further 30 minutes to ensure complete precipitation.

-

Collect the white crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold deionized water to remove any unreacted starting materials.

Purification

For higher purity, the synthesized this compound can be recrystallized.

Experimental Protocol: Purification

Procedure:

-

Dissolve the crude product in a minimal amount of hot deionized water or ethanol.

-

Allow the solution to cool slowly to room temperature, which will induce crystallization.

-

Further cool the solution in an ice bath to maximize the yield of crystals.

-

Collect the purified crystals by vacuum filtration.

-

Dry the crystals in a vacuum oven at a low temperature (e.g., 110°C) or in a vacuum desiccator over a suitable desiccant.[7]

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Applications in Research and Development

While not a therapeutic agent itself, this compound is a valuable tool in analytical methodologies that are crucial for drug discovery and development.

Supporting Electrolyte in Electrochemistry

In electrochemical studies, a supporting electrolyte is essential to increase the conductivity of the solution and minimize the IR drop. This compound is an excellent choice due to its high solubility, complete dissociation in polar solvents, and its chemical inertness over a wide potential window.

Experimental Protocol: Use as a Supporting Electrolyte

Materials:

-

Solvent (e.g., acetonitrile, dimethylformamide)

-

This compound

-

Analyte of interest

-

Electrochemical cell with working, counter, and reference electrodes

-

Potentiostat

Procedure:

-

Prepare a stock solution of the supporting electrolyte by dissolving this compound in the chosen solvent to a typical concentration of 0.1 M.

-

Add the analyte of interest to the electrolyte solution at the desired concentration (typically in the millimolar range).

-

Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

-

Perform the electrochemical measurement (e.g., cyclic voltammetry) on the solution. The high concentration of the supporting electrolyte ensures that the analyte is transported to the electrode surface primarily by diffusion rather than migration.

Mobile Phase Additive in High-Performance Liquid Chromatography (HPLC)

This compound can be used as a mobile phase additive in reversed-phase HPLC, particularly for the analysis of highly ionic compounds like other quaternary ammonium salts. It functions in a "salting-out" method, where the high salt concentration in the mobile phase increases the retention of ionic analytes on the non-polar stationary phase.

Experimental Protocol: Use in HPLC Mobile Phase

Materials:

-

HPLC-grade water

-

HPLC-grade organic solvent (e.g., acetonitrile)

-

This compound

-

Reversed-phase HPLC column (e.g., C18)

-

HPLC system with a suitable detector (e.g., UV, ELSD, or MS)

Procedure:

-

Prepare the aqueous component of the mobile phase by dissolving this compound in HPLC-grade water to a concentration typically in the range of 50-200 mM.

-

Filter the aqueous solution through a 0.45 µm or 0.22 µm filter.

-

Prepare the final mobile phase by mixing the aqueous salt solution with the organic solvent in the desired ratio.

-

Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

-

Inject the sample containing the analyte of interest. The high concentration of this compound in the mobile phase enhances the retention of polar, ionic analytes on the reversed-phase column.

Safety and Handling

This compound is a strong oxidizing agent and can cause fire or explosion in contact with combustible materials.[3] It is also toxic if swallowed or in contact with skin and can cause skin and serious eye irritation.[3][6]

Handling Precautions:

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Keep away from clothing and other combustible materials.

-

Wear protective gloves, clothing, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Wash hands thoroughly after handling.

First Aid Measures:

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If on skin: Wash with plenty of soap and water.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Do NOT induce vomiting. Get immediate medical attention.

The toxicity of perchlorates is primarily due to the perchlorate anion's ability to inhibit iodide uptake by the thyroid gland. This can disrupt thyroid hormone production, which is particularly critical during fetal development. While most toxicological studies have been conducted on other perchlorate salts like ammonium or potassium perchlorate, the effects of the perchlorate anion are expected to be similar.

Conclusion

This compound (CAS 2537-36-2) is a well-characterized chemical with important applications in electrochemistry and chromatography. For researchers and professionals in drug development, its utility as a supporting electrolyte and a mobile phase additive in HPLC makes it a valuable tool for the analysis and characterization of various compounds. Proper understanding of its properties, synthesis, and handling procedures, as outlined in this guide, is essential for its safe and effective use in a laboratory setting.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | C4H12ClNO4 | CID 17337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. 030834.22 [thermofisher.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound | 2537-36-2 [chemicalbook.com]

- 8. gfschemicals.com [gfschemicals.com]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Tetramethylammonium Perchlorate ([N(CH3)4]ClO4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylammonium (B1211777) perchlorate (B79767), with the chemical formula [N(CH3)4]ClO4, is an ionic compound composed of a tetramethylammonium cation and a perchlorate anion. This white crystalline solid has garnered interest in various scientific fields due to its specific solubility profile, thermal stability, and electrochemical properties. It serves as a valuable intermediate in organic synthesis, a supporting electrolyte in electrochemical studies, and has been investigated for applications in energetic materials. This technical guide provides a comprehensive overview of the physical and chemical properties of tetramethylammonium perchlorate, including detailed experimental protocols for its synthesis and characterization, and quantitative data presented for easy reference.

Physicochemical Properties

This compound is a stable compound under normal conditions, appearing as a white or colorless crystalline solid.[1] Its fundamental physical and chemical properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₁₂ClNO₄ | [1] |

| Molecular Weight | 173.6 g/mol | [2] |

| CAS Number | 2537-36-2 | [1] |

| Appearance | White or colorless crystalline solid | [1] |

| Melting Point | 300 °C | [3] |

| Density | 1.3739 g/cm³ (estimate) | [2] |

Solubility

[N(CH3)4]ClO4 exhibits high solubility in polar solvents like water and moderate solubility in organic solvents such as methanol (B129727) and acetonitrile.[1] It is sparingly soluble in non-polar organic solvents.[1][2]

| Solvent | Solubility | Reference |

| Water | Soluble | [1][2] |

| Methanol | Moderately soluble | [1] |

| Acetonitrile | Moderately soluble | [1] |

Crystallographic Data

At room temperature, this compound crystallizes in a tetragonal system.[4]

| Parameter | Value | Reference |

| Crystal System | Tetragonal | [4] |

| Space Group | P4/nmm | [4] |

| Lattice Parameters | a = 8.343 Å, c = 5.982 Å | [4] |

| C-N Bond Length | 1.470 Å | [4] |

| C-N-C Bond Angle | 109.4° and 109.5° | [4] |

| Cl-O Bond Length | 1.50 Å | [4] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the neutralization reaction between tetramethylammonium hydroxide (B78521) and perchloric acid.[3]

Materials:

-

Tetramethylammonium hydroxide solution (e.g., 25% in water)

-

Perchloric acid (e.g., 70%)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beakers and other standard laboratory glassware

-

Buchner funnel and filter paper

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a dilute aqueous solution of tetramethylammonium hydroxide.

-

In a separate beaker, prepare a dilute aqueous solution of perchloric acid.

-

-

Reaction:

-

Place the beaker containing the tetramethylammonium hydroxide solution in an ice bath and begin stirring.

-

Slowly add the cold, dilute perchloric acid solution dropwise to the cold, stirred tetramethylammonium hydroxide solution.

-

A white precipitate of this compound will form.[3]

-

-

Isolation and Purification:

-

Collect the white precipitate by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with cold deionized water to remove any unreacted starting materials or soluble impurities.

-

For further purification, the crude product can be recrystallized. Dissolve the solid in a minimal amount of hot water, allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

-

Drying:

-

Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 110 °C) to a constant weight.[2]

-

Characterization Methods

Objective: To determine the crystal structure, unit cell dimensions, and atomic positions.

Instrumentation:

-

Single-crystal X-ray diffractometer (e.g., Bruker AXS SMART APEX CCD)

-

Goniometer head

-

Low-temperature device (e.g., Oxford Cryosystems)

Procedure:

-

Crystal Mounting: A suitable single crystal of [N(CH3)4]ClO4 is selected under a microscope and mounted on a cryoloop.

-

Data Collection: The crystal is placed on the goniometer head of the diffractometer and cooled to a low temperature (e.g., 100 K or 150 K) to reduce thermal vibrations.[5] X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα radiation). A series of diffraction images are recorded as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods and refined using full-matrix least-squares on F².

Objective: To investigate the thermal stability and decomposition behavior of the compound.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

Differential Thermal Analyzer (DTA) or Differential Scanning Calorimeter (DSC)

Procedure:

-

Sample Preparation: A small, accurately weighed sample of [N(CH3)4]ClO4 (typically 1-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Analysis: The crucible is placed in the TGA/DTA instrument. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[6] The TGA measures the change in mass of the sample as a function of temperature, while the DTA measures the temperature difference between the sample and a reference material, indicating exothermic or endothermic transitions.

Objective: To identify the functional groups and vibrational modes of the tetramethylammonium and perchlorate ions.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer with an ATR (Attenuated Total Reflectance) accessory.

-

Raman Spectrometer.

Procedure for FTIR:

-

Sample Preparation: A small amount of the crystalline [N(CH3)4]ClO4 is placed directly on the ATR crystal.

-

Analysis: The infrared spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹).

Procedure for Raman:

-

Sample Preparation: The crystalline sample is placed in a suitable holder.

-

Analysis: The Raman spectrum is excited using a laser of a specific wavelength (e.g., 785 nm). The scattered light is collected and analyzed to obtain the Raman spectrum.

Mandatory Visualizations

Caption: Workflow for the synthesis and characterization of [N(CH3)4]ClO4.

Caption: Conceptual pathway for the thermal decomposition of [N(CH3)4]ClO4.

Applications and Safety

Applications

This compound is utilized in several areas of chemical research and industry:

-

Electrochemistry: It serves as a supporting electrolyte in various electrochemical studies due to its good solubility and electrochemical stability window in organic solvents.

-

Organic Synthesis: It can be used as a source of the tetramethylammonium cation or as a non-coordinating electrolyte in organic reactions.

-

Energetic Materials: Like other perchlorate salts, it has been investigated for its potential use in propellants and pyrotechnic compositions.[1]

Safety Considerations

This compound is a strong oxidizing agent and should be handled with care. It can form explosive mixtures with reducing agents, organic materials, and finely powdered metals. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Avoid heating the compound strongly, as it may decompose violently. For detailed safety information, consult the Safety Data Sheet (SDS).

References

Hygroscopicity of Tetramethylammonium Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopicity of tetramethylammonium (B1211777) (TMA) salts. It covers the fundamental principles of hygroscopicity, details experimental protocols for its measurement, presents available data, and discusses the implications for handling, storage, and formulation in research and pharmaceutical development.

Introduction to Hygroscopicity

Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment through either absorption or adsorption.[1] This phenomenon is critical in the pharmaceutical and chemical industries, as moisture uptake can significantly impact the physical and chemical stability of a substance. For salts, this can lead to issues such as caking, deliquescence (dissolving in absorbed water), altered dissolution rates, and chemical degradation, all of which are critical parameters in drug development and material science.[2][3]

Tetramethylammonium ([N(CH₃)₄]⁺), the simplest quaternary ammonium (B1175870) cation, forms a variety of salts with different anions.[4] The hygroscopic nature of these salts is a crucial consideration for their application, as many are known to be sensitive to atmospheric moisture.[5][6][7]

Hygroscopic Nature of Common Tetramethylammonium Salts

-

Tetramethylammonium Chloride (TMAC) : This is one of the most common TMA salts and is explicitly described as a hygroscopic, colorless solid.[5][6][8] Its affinity for water necessitates storage in well-sealed containers to prevent moisture absorption.[7]

-

Tetramethylammonium Hydroxide (B78521) (TMAH) : TMAH is typically supplied as an aqueous solution or as a solid pentahydrate. The hydrated form is noted for its strong avidity for atmospheric moisture and carbon dioxide, highlighting its significant hygroscopic nature.[9]

-

Other TMA Salts : Studies on related compounds like trimethylaminium sulfate (B86663) (TMAS) have shown continuous and reversible water uptake, indicating hygroscopic behavior.[10] The properties of other TMA salts will vary based on the anion, with smaller, more charge-dense anions or those capable of strong hydrogen bonding generally leading to greater hygroscopicity.

Quantitative Hygroscopicity Data

The most precise measure of hygroscopicity is the Critical Relative Humidity (CRH) , which is the relative humidity (RH) at a specific temperature above which a substance will begin to absorb moisture from the atmosphere.[11] Unfortunately, specific CRH values for a wide range of tetramethylammonium salts are not well-documented in publicly available literature. The table below summarizes the available qualitative and semi-quantitative information.

| Tetramethylammonium Salt | Chemical Formula | Hygroscopic Nature | Notes |

| Tetramethylammonium Chloride | (CH₃)₄N⁺Cl⁻ | Hygroscopic[5][6][8] | A white crystalline powder that readily absorbs moisture.[6] Requires storage under dry conditions. |

| Tetramethylammonium Hydroxide | (CH₃)₄N⁺OH⁻ | Very Hygroscopic[9] | Commonly available as a pentahydrate which avidly absorbs atmospheric moisture and CO₂.[9] |

| Tri-methylaminium Sulfate | [(CH₃)₃NH]₂SO₄ | Hygroscopic[10] | A related aminium salt that shows continuous and reversible water uptake.[10] |

Researchers are encouraged to determine the hygroscopicity profile for the specific TMA salt of interest using the methods outlined below, as this property is critical for stability and handling.

Experimental Protocols for Determining Hygroscopicity

Several established methods are used to quantify the hygroscopic properties of materials. The choice of method depends on the specific information required, such as the rate of water uptake, equilibrium moisture content, or the CRH.

DVS is a gravimetric technique that measures the mass change of a sample as it is exposed to a precisely controlled stream of gas with varying relative humidity at a constant temperature.[12][13] It is a preferred method for generating detailed moisture sorption-desorption isotherms.[14][15]

Detailed DVS Protocol:

-

Sample Preparation: Accurately weigh 5-15 mg of the tetramethylammonium salt sample into a DVS sample pan.[1] The sample should be a fine, uniform powder to ensure a large surface area for interaction with water vapor.[]

-

Instrument Setup: Place the sample pan onto the DVS instrument's microbalance. Set the desired isothermal temperature for the experiment (e.g., 25°C).

-

Drying/Equilibration: Begin the experiment by exposing the sample to a stream of dry nitrogen (0% RH) until the sample mass stabilizes ( dm/dt ≤ 0.002% min⁻¹ over 10 minutes). This establishes the dry mass of the sample.

-

Sorption Phase: Increase the relative humidity in a stepwise manner. A typical sequence might be 0% to 90% RH in 10% RH increments. At each step, the instrument holds the RH constant until mass equilibrium is reached.

-

Desorption Phase: After reaching the maximum RH, decrease the humidity in the same stepwise manner back to 0% RH, again allowing the sample to equilibrate at each step.

-

Data Analysis: The change in mass at each RH step is recorded. The data is used to plot a sorption-desorption isotherm, showing the percentage of mass change versus RH.[15] Hysteresis between the sorption and desorption curves can provide insight into the physical changes in the material.[15] The CRH can be identified as the RH at which a sharp increase in mass occurs.

This is a more classical method that involves exposing a sample to a series of controlled humidity environments, typically created using saturated salt solutions in sealed desiccators.[3]

Protocol:

-

Sample Preparation: Dry the TMA salt sample in a vacuum oven to a constant weight and record the initial dry mass.

-

Chamber Setup: Prepare a series of sealed chambers (desiccators) each containing a saturated solution of a different salt to maintain a specific, known RH.[3]

-

Exposure: Place pre-weighed samples of the TMA salt into each humidity chamber.

-

Mass Measurement: At regular intervals, remove the samples and quickly weigh them to monitor mass change. Continue until the mass of each sample becomes constant, indicating it has reached equilibrium with the surrounding RH.

-

Data Analysis: Calculate the percentage of water absorbed at each RH level relative to the initial dry mass. Plot the equilibrium moisture content against RH to generate a sorption isotherm.

This method determines the absolute water content of a sample.[14] It can be used to quantify the amount of water absorbed by a salt after exposure to a specific humidity level for a set period. It is a highly accurate method for water content determination.[1]

Visualizing Experimental and Logical Workflows

The following diagram illustrates the typical workflow for analyzing the hygroscopicity of a TMA salt using DVS.

Caption: Workflow for Hygroscopicity Analysis using DVS.

The hygroscopicity of a tetramethylammonium salt is not an intrinsic property of the cation alone but is a result of several interacting factors.

Caption: Key Factors that Influence the Hygroscopicity of a Salt.

Implications for Drug Development and Research

Understanding the hygroscopicity of TMA salts is paramount for several reasons:

-

Storage and Handling: Hygroscopic materials must be stored in controlled, low-humidity environments and in hermetically sealed containers to prevent moisture-induced degradation.[17]

-

Formulation Stability: In pharmaceutical formulations, moisture uptake can lead to salt disproportionation, where the salt reverts to its free base and acid forms, potentially altering the drug's solubility, bioavailability, and stability.[2][18]

-

Manufacturing: The flowability and compressibility of powders can be negatively affected by moisture, posing challenges during manufacturing processes like tableting.[1]

-

Analytical Accuracy: The accurate weighing of hygroscopic salts is challenging. Absorbed water can lead to significant errors in concentration calculations for solutions prepared by mass.

By characterizing the hygroscopic profile of a tetramethylammonium salt early in the development process, scientists can design robust formulation strategies, define appropriate storage conditions, and ensure the quality and efficacy of the final product.

References

- 1. jocpr.com [jocpr.com]

- 2. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Tetramethylammonium - Wikipedia [en.wikipedia.org]

- 5. Tetramethylammonium chloride - Wikipedia [en.wikipedia.org]

- 6. Tetramethylammonium chloride CAS#: 75-57-0 [m.chemicalbook.com]

- 7. TETRAMETHYLAMMONIUM CHLORIDE - Ataman Kimya [atamanchemicals.com]

- 8. Tetramethylammonium chloride | (CH3)4NCl | CID 6379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Tetramethylammonium hydroxide - Wikipedia [en.wikipedia.org]

- 10. Hygroscopic and phase transition properties of alkyl aminium sulfates at low relative humidities - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. Critical relative humidity - Wikipedia [en.wikipedia.org]

- 12. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 13. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 14. quora.com [quora.com]

- 15. skpharmteco.com [skpharmteco.com]

- 17. ehs.mit.edu [ehs.mit.edu]

- 18. Stability of pharmaceutical salts in solid oral dosage forms | Semantic Scholar [semanticscholar.org]

"Tetramethylammonium perchlorate molecular weight and formula"

This guide provides a detailed overview of the molecular formula and molecular weight of Tetramethylammonium (B1211777) Perchlorate (B79767), tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Formula

Tetramethylammonium perchlorate is a quaternary ammonium (B1175870) salt. Its chemical structure consists of a central nitrogen atom bonded to four methyl groups, forming a tetramethylammonium cation ([N(CH₃)₄]⁺), and a perchlorate anion (ClO₄⁻).

The condensed chemical formula is presented as (CH₃)₄NClO₄.[1] For elemental analysis and molecular weight calculation, the formula is written as C₄H₁₂ClNO₄.[2][3]

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on the atomic weights of carbon, hydrogen, chlorine, nitrogen, and oxygen.

The standard atomic weights used for this calculation are:

Based on the molecular formula C₄H₁₂ClNO₄, the molecular weight is calculated as follows:

(4 × 12.011) + (12 × 1.008) + (1 × 35.453) + (1 × 14.007) + (4 × 15.999) = 173.596 u

This value is often rounded to 173.60 or 173.59 g/mol for practical applications.[10]

Data Summary

The fundamental quantitative data for this compound is summarized in the tables below for ease of reference.

Table 1: Chemical Formula and Composition

| Attribute | Value |

| Chemical Name | This compound |

| Cation Formula | [N(CH₃)₄]⁺ |

| Anion Formula | ClO₄⁻ |

| Condensed Formula | (CH₃)₄NClO₄[1] |

| Molecular Formula | C₄H₁₂ClNO₄[2] |

Table 2: Atomic Composition and Weights

| Element (Symbol) | Count | Standard Atomic Weight (u) | Total Weight Contribution (u) |

| Carbon (C) | 4 | 12.011[11][12] | 48.044 |

| Hydrogen (H) | 12 | 1.008[4][5] | 12.096 |

| Chlorine (Cl) | 1 | 35.453[6][13] | 35.453 |

| Nitrogen (N) | 1 | 14.007[7][8] | 14.007 |

| Oxygen (O) | 4 | 15.999[9][14] | 63.996 |

Table 3: Molecular Weight Summary

| Parameter | Value |

| Calculated Molecular Weight | 173.596 u |

| Common Molar Mass | 173.59 g/mol [10] |

Logical Relationship Diagram

The following diagram illustrates the logical workflow for calculating the molecular weight of this compound from its molecular formula and the atomic weights of its constituent elements.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 030834.22 [thermofisher.com]

- 3. This compound | C4H12ClNO4 | CID 17337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. Hydrogen | McGraw Hill's AccessScience [accessscience.com]

- 6. quora.com [quora.com]

- 7. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]

- 8. Nitrogen - Wikipedia [en.wikipedia.org]

- 9. Oxygen - Wikipedia [en.wikipedia.org]

- 10. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. webqc.org [webqc.org]

- 12. Atomic/Molar mass [westfield.ma.edu]

- 13. Chlorine - Wikipedia [en.wikipedia.org]

- 14. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

Methodological & Application

Application Notes and Protocols for Using Tetramethylammonium Perchlorate as a Supporting Electrolyte in Cyclic Voltammetry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylammonium (B1211777) perchlorate (B79767) (TMAP), with the chemical formula (CH₃)₄NClO₄, is a quaternary ammonium (B1175870) salt widely employed as a supporting electrolyte in non-aqueous electrochemistry, particularly in cyclic voltammetry (CV). Its key advantages include a wide electrochemical window, good solubility in polar organic solvents, and chemical inertness, which prevent it from interfering with the redox processes of the analyte under investigation. These properties make TMAP an ideal choice for studying the electrochemical behavior of a diverse range of organic and organometallic compounds, which is of significant interest in fields such as materials science, catalysis, and drug development.

This document provides detailed application notes and protocols for the effective use of TMAP as a supporting electrolyte in cyclic voltammetry experiments.

Properties of Tetramethylammonium Perchlorate

TMAP is a white, crystalline solid at room temperature. Its bulky tetramethylammonium cation and the perchlorate anion contribute to its stability and solubility in various polar organic solvents.[1] While highly soluble in water, it exhibits moderate solubility in common organic solvents used in electrochemistry.[1]

Safety Precautions: Solid perchlorate salts, especially those with organic cations, should be handled with care as they are potentially explosive. However, when dissolved in a solvent for electrochemical experiments, the risk is significantly reduced. It is crucial to avoid evaporating the electrolyte solution to dryness, as this can lead to the formation of potentially hazardous solid perchlorate residues. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling TMAP and its solutions.

Data Presentation: Quantitative Properties of TMAP